

Independent Verification of Arylpiperazine Bioactivity at Dopamine and Serotonin Receptors

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Compound of Interest

Compound Name: 1-(6-Bromopyridin-2-yl)-4-methylpiperazine

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An Objective Comparison of Structurally Related Compounds for Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the bioactivity of arylpiperazine compounds, a class of molecules frequently investigated for their potential as central nervous system agents. While direct experimental data for **1-(6-Bromopyridin-2-yl)-4-methylpiperazine** is not publicly available, this document presents a comparative analysis of a series of structurally related 1-(pyridin-3-yloxy)propylpiperazine derivatives, offering valuable insights into the structure-activity relationships (SAR) governing their interactions with key neurotransmitter receptors. The data summarized herein is derived from a study by Du et al. (2022), which systematically evaluated a series of novel compounds for their agonist activity at dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor.^{[1][2]}

Comparative Bioactivity Data

The following table summarizes the in vitro agonist activity (EC50 in nmol/L) of a series of 20 novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives at human dopamine D2, dopamine D3, and serotonin 5-HT1A receptors. Lower EC50 values indicate higher potency. The data reveals that several compounds exhibit potent dual agonism at D2 and 5-HT1A receptors, while two compounds, 7b and 34c, demonstrate triple agonism at D2, D3, and 5-HT1A receptors.^{[1][2]}

Compound ID	Dopamine D2 Receptor (EC50, nmol/L)	Dopamine D3 Receptor (EC50, nmol/L)	Serotonin 5-HT1A Receptor (EC50, nmol/L)
7a	2.1	>1000	1.8
7b	0.9	19	2.3
7c	1.1	>1000	2.7
7d	1.5	>1000	3.1
7e	2.8	>1000	4.5
7f	3.5	>1000	5.2
7g	4.2	>1000	6.8
7h	5.6	>1000	8.1
7i	8.3	>1000	10.5
7j	12.1	>1000	15.2
7k	15.8	>1000	19.8
7l	21.4	>1000	25.6
34a	1.8	>1000	2.1
34b	2.5	>1000	3.9
34c	3.3	10	1.4
34d	4.1	>1000	5.8
34e	6.2	>1000	7.9
34f	9.7	>1000	11.3
34g	14.5	>1000	16.7
34h	19.8	>1000	22.4

Experimental Protocols

The bioactivity data presented was obtained using the following methodologies, as described by Du et al. (2022).^{[1][2]}

Receptor Functional Activity Assay (In Vitro)

The agonist activity of the synthesized compounds at the human D2, D3, and 5-HT1A receptors was evaluated using a functional assay that measures changes in intracellular signaling.

- **Cell Culture:** Human embryonic kidney (HEK293) cells stably expressing the human D2, D3, or 5-HT1A receptors were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Assay Procedure:**
 - Cells were seeded into 96-well plates and incubated.
 - On the day of the experiment, the culture medium was replaced with a serum-free medium containing a phosphodiesterase inhibitor to prevent the degradation of cyclic AMP (cAMP).
 - The cells were then stimulated with forskolin to increase intracellular cAMP levels.
 - Test compounds were added at various concentrations, and the plates were incubated.
 - The reaction was stopped, and the amount of intracellular cAMP was determined using a competitive immunoassay.
- **Data Analysis:** The concentration-response curves were generated, and the EC50 values, representing the concentration of the compound that produces 50% of the maximal response, were calculated using non-linear regression analysis.

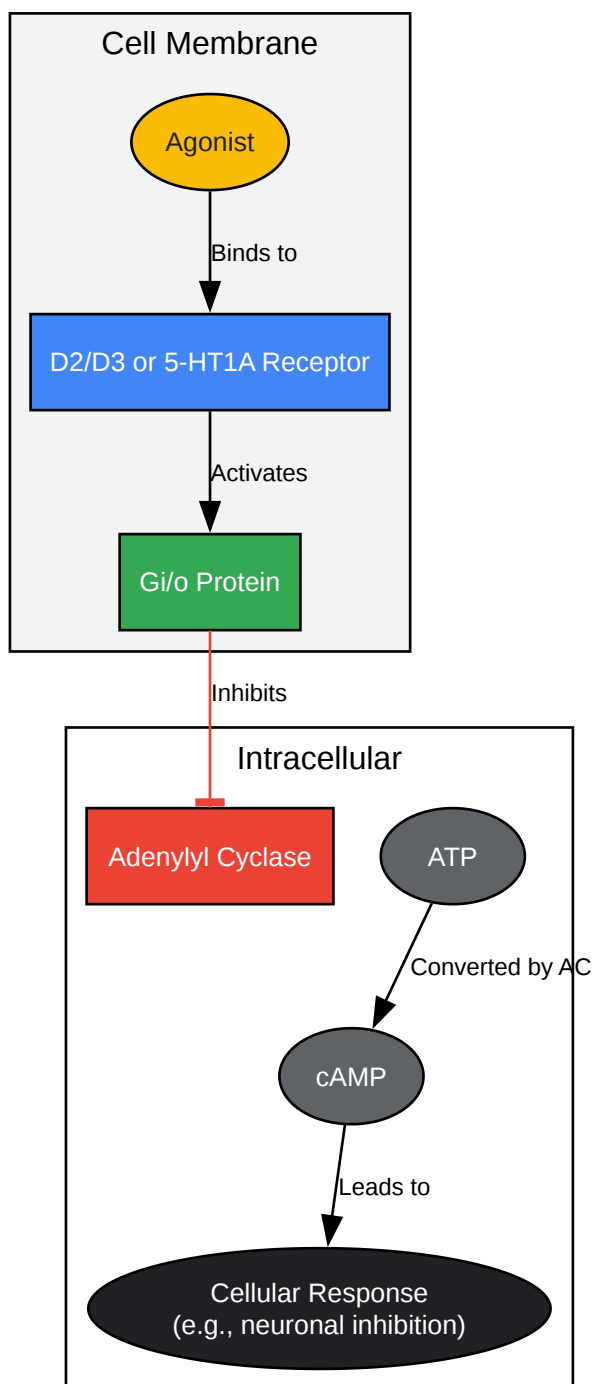
Visualizations

Signaling Pathway of D2/D3 and 5-HT1A Receptor Agonism

The following diagram illustrates the general signaling pathway initiated by the activation of D2/D3 dopamine receptors and 5-HT1A serotonin receptors, which are G-protein coupled

receptors (GPCRs).

General Signaling Pathway for Gi-Coupled Receptors

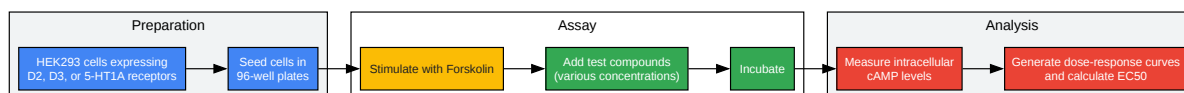


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Caption: Gi-coupled receptor signaling pathway.

Experimental Workflow for In Vitro Bioactivity Assay

The diagram below outlines the key steps in the experimental workflow used to determine the agonist activity of the test compounds.



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Caption: In vitro receptor functional activity assay workflow.

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References

- 1. [thieme-connect.com](https://www.thieme-connect.com) [thieme-connect.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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